molecular formula C23H31N5O B2689767 5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850801-96-6

5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2689767
M. Wt: 393.535
InChI Key: ZPLOAKIXKLXCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C23H31N5O and its molecular weight is 393.535. The purity is usually 95%.
BenchChem offers high-quality 5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of pyrazolo[1,5-a]pyrimidine derivatives due to their potential biological activities. For example, the synthesis and crystal structure of related pyrazolo[1,5-a]pyrimidine compounds have been thoroughly investigated. These studies have led to the development of novel compounds with moderate anticancer activity, emphasizing the importance of structural modifications to enhance biological properties (Lu Jiu-fu et al., 2015).

Biological Activities and Applications

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives has been a significant area of research. Compounds structurally related to 5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have shown various biological activities, including anti-inflammatory and antinociceptive effects, making them potential candidates for developing new therapeutic agents (R. Altenbach et al., 2008).

Antimicrobial and Antitumor Properties

Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and screened for antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents. Additionally, these compounds have been explored for their antitumor properties, providing a foundation for further research into their use in cancer treatment (H. Bektaş et al., 2007).

Chemical Properties and Interactions

The chemical properties and interactions of pyrazolo[1,5-a]pyrimidine derivatives have also been studied. For instance, research on the hydrogen-bonded structures of related compounds has contributed to a deeper understanding of their chemical behavior and potential applications in materials science (J. Portilla et al., 2006).

properties

IUPAC Name

5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-17-21(18-8-6-5-7-9-18)22-25-19(23(2,3)4)16-20(28(22)26-17)24-10-11-27-12-14-29-15-13-27/h5-9,16,24H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLOAKIXKLXCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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